4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide
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Description
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceutical development. It is a sulfonamide derivative that has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Reactivity
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is involved in a range of synthesis and chemical reactivity studies. For instance, sulfonamides and sulfonyl azides can be synthesized from thiols using chloramine-T, showcasing a method for in situ preparation of sulfonyl chlorides from thiols (Maleki et al., 2013). This demonstrates the compound's utility in facilitating chemical transformations, essential for developing novel materials and pharmaceuticals.
Carbonic Anhydrase Inhibition
Research indicates that halogenated sulfonamides, including compounds like this compound, are potent inhibitors of carbonic anhydrase (CA) IX, a tumor-associated enzyme. These inhibitors show promise as antitumor agents, suggesting potential applications in cancer therapy (Ilies et al., 2003). The ability to selectively target CA IX could lead to more effective and less toxic cancer treatments.
Antimicrobial and Antiproliferative Agents
The compound's derivatives have been explored for their antimicrobial and antiproliferative activities. A study on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness against human cell lines and antimicrobial properties, pointing to the compound's potential in developing new treatments for infections and cancer (Abd El-Gilil, 2019).
Environmental Applications
The compound's reactivity with pollutants, such as its role in the chlorination of sulfonamide antibiotics, has been studied to predict reactivity and understand mechanisms at the molecular level. This research is vital for developing strategies to mitigate the impact of emerging pollutants in the environment (Fu et al., 2021).
properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSFKVCPMDDLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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